molecular formula C18H17N3O2S B11381635 2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11381635
M. Wt: 339.4 g/mol
InChI Key: OBQFXMIYIZEAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound’s interaction with cellular targets can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-12-3-7-14(8-4-12)17-20-18(24-21-17)19-16(22)11-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,20,21,22)

InChI Key

OBQFXMIYIZEAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.